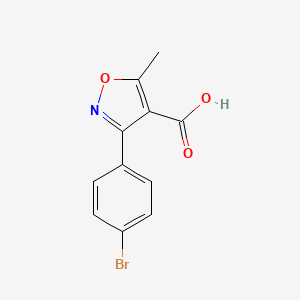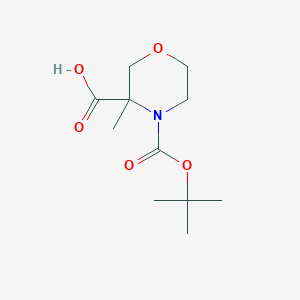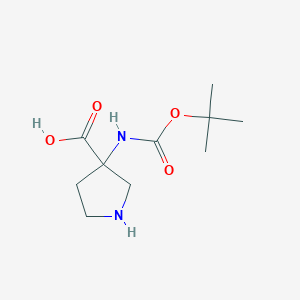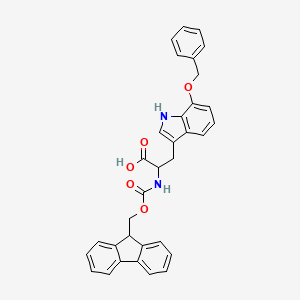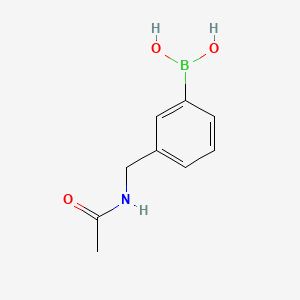![molecular formula C7H4ClF3N4 B1344175 2-クロロ-4-[(2,2,2-トリフルオロエチル)アミノ]ピリミジン-5-カルボニトリル CAS No. 389606-51-3](/img/structure/B1344175.png)
2-クロロ-4-[(2,2,2-トリフルオロエチル)アミノ]ピリミジン-5-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile is a synthetic organic compound with the molecular formula C7H4ClF3N4 It is characterized by the presence of a pyrimidine ring substituted with a chloro group, a trifluoroethylamino group, and a carbonitrile group
科学的研究の応用
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical processes, but the specific pathways influenced by this compound remain to be determined .
Result of Action
The molecular and cellular effects of 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile’s action are currently unknown
生化学分析
Biochemical Properties
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it affects key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their function. For example, this compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, affecting metabolic flux and metabolite levels. For instance, this compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, it can affect the levels of various metabolites, such as ATP and NADH, which are critical for cellular energy production .
Transport and Distribution
The transport and distribution of 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can accumulate in the mitochondria, affecting cellular energy production and metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 2,2,2-trifluoroethylamine.
Nucleophilic Substitution: The 2-chloropyrimidine undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Cyanation: The resulting intermediate is then subjected to cyanation using a cyanating agent such as copper(I) cyanide or sodium cyanide under appropriate conditions to introduce the carbonitrile group.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxamide or carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Hydrolysis Products: Carboxamide or carboxylic acid derivatives.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine
Comparison
Compared to these similar compounds, 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile is unique due to the presence of both the trifluoroethylamino group and the carbonitrile group. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c8-6-13-2-4(1-12)5(15-6)14-3-7(9,10)11/h2H,3H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKRVIHFYPWMFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NCC(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389606-51-3 |
Source


|
| Record name | 2-chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
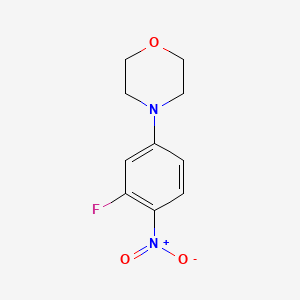
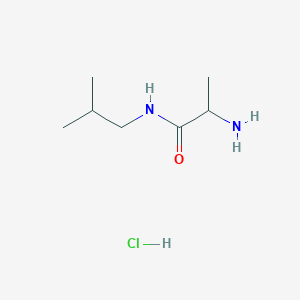
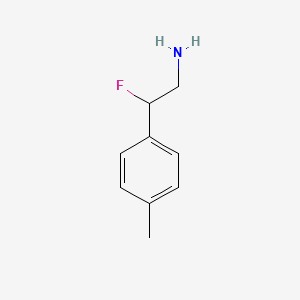
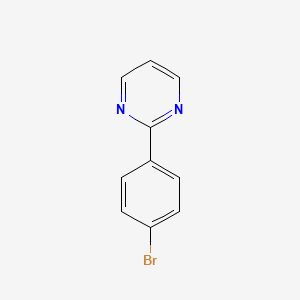
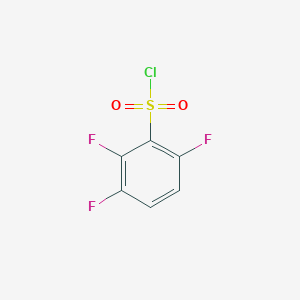
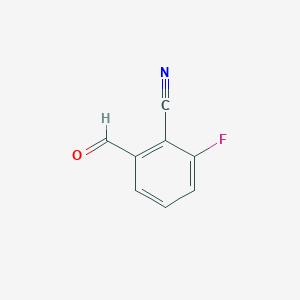
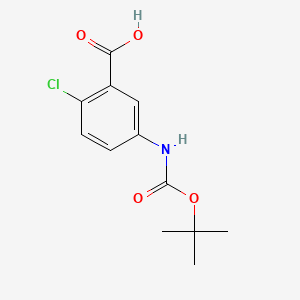

![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)
